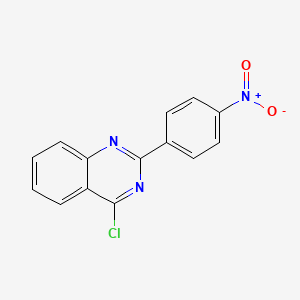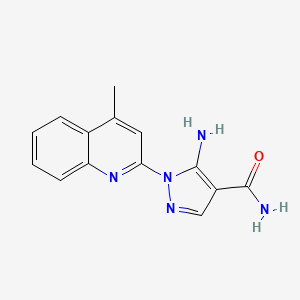![molecular formula C19H19N3O3S B2867012 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-37-8](/img/structure/B2867012.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound notable for its complex molecular structure, blending elements of quinoline, benzimidazole, and ethanone frameworks. These individual structures are each associated with a variety of chemical and biological activities. This compound, therefore, holds significant potential for applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions:
One common synthetic route involves the following steps:
Formation of the Quinoline Derivative: : The process starts with the synthesis of the quinoline derivative, typically through a Skraup synthesis involving aniline and glycerol in the presence of a sulfuric acid catalyst.
Coupling with Benzimidazole: : The quinoline derivative is then coupled with a benzimidazole derivative. This step often uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the reaction.
Sulfonation and Final Assembly: : The final step involves sulfonation to introduce the methylsulfonyl group. This can be achieved through a reaction with a sulfonyl chloride, often in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods:
In an industrial context, the production involves scaling up the above reactions, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and safe. Typically, automated reactors and continuous flow systems are utilized to enhance efficiency and control.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the nitrogen atoms in the quinoline and benzimidazole rings. This often leads to the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Substitution: : The sulfonyl group and other substituents can undergo nucleophilic substitution, leading to various derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: : Using reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
N-oxides: : From oxidation reactions.
Alcohol derivatives: : From reduction reactions.
Substituted ethanones: : From substitution reactions.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has found applications in various scientific research fields due to its unique structure and properties:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Investigating its interaction with biological macromolecules, studying its binding affinity, and potential as a bioactive agent.
Medicine: : Exploring its potential as a pharmaceutical candidate, especially in the field of oncology and neurology, due to its ability to modulate enzyme activity and receptor binding.
Industry: : Used as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.
作用機序
The compound's mechanism of action often involves:
Binding to Enzymes or Receptors: : The benzimidazole and quinoline rings can mimic natural substrates, allowing the compound to bind and inhibit specific enzymes or receptors.
Pathway Modulation: : By inhibiting or activating specific molecular pathways, the compound can exert various pharmacological effects. This is especially relevant in pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar compounds include other quinoline or benzimidazole derivatives, each with their unique properties:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-benzimidazole: : Lacks the sulfonyl group, resulting in different solubility and binding properties.
2-methylsulfonyl-1H-benzo[d]imidazole-1-yl)ethanone: : Missing the quinoline moiety, affecting its pharmacological profile.
These comparisons highlight the unique structure of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone, which integrates features from both quinoline and benzimidazole derivatives, potentially leading to unique biological activities and applications.
Curious about how any specific application was discovered?
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-26(24,25)19-20-15-9-3-5-11-17(15)22(19)13-18(23)21-12-6-8-14-7-2-4-10-16(14)21/h2-5,7,9-11H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUHETRTLNZFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)




![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)

![1-[(oxolan-2-yl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2866943.png)
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)



